Cas no 852436-75-0 (2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide)

2-{3-(4-Ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic organic compound featuring a triazolopyridazine core with an ethoxyphenyl and methoxyphenylacetamide substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of sulfur and nitrogen heterocycles may enhance binding affinity to specific biological targets, while the ethoxy and methoxy groups could influence solubility and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound's stability and synthetic accessibility further support its use in exploratory research for therapeutic applications.
2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide structure
852436-75-0 structure
Product Name:2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No:852436-75-0
MF:C22H21N5O3S
MW:435.498842954636
CID:5782658
PubChem ID:16825147
Update Time:2025-06-08

2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
    • SR-01000135650
    • 852436-75-0
    • AKOS024595502
    • SR-01000135650-1
    • 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide
    • F0676-0751
    • 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
    • Acetamide, 2-[[3-(4-ethoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-N-(3-methoxyphenyl)-
    • 2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide
    • Inchi: 1S/C22H21N5O3S/c1-3-30-17-9-7-15(8-10-17)22-25-24-19-11-12-21(26-27(19)22)31-14-20(28)23-16-5-4-6-18(13-16)29-2/h4-13H,3,14H2,1-2H3,(H,23,28)
    • InChI Key: UQYNGZUCUGIWLT-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=C(C=1)OC)=O)C1C=CC2=NN=C(C3C=CC(=CC=3)OCC)N2N=1

Computed Properties

  • Exact Mass: 435.13651072g/mol
  • Monoisotopic Mass: 435.13651072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 12.31±0.70(Predicted)

2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide Pricemore >>

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Additional information on 2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide

Comprehensive Analysis of 2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide (CAS No. 852436-75-0)

In the realm of pharmaceutical and agrochemical research, 2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide (CAS No. 852436-75-0) has emerged as a compound of significant interest. This triazolo-pyridazine derivative is characterized by its unique molecular structure, which combines a 1,2,4-triazole ring with a pyridazine core, further functionalized with ethoxy and methoxy phenyl groups. Such structural complexity underpins its potential applications in drug discovery and material science.

The compound's sulfanyl-acetamide moiety is particularly noteworthy, as it often contributes to enhanced bioavailability and target specificity in medicinal chemistry. Researchers have explored its interactions with various biological targets, including enzymes and receptors, due to its ability to modulate cellular pathways. The presence of both 4-ethoxyphenyl and 3-methoxyphenyl groups suggests potential dual functionality, making it a candidate for multifunctional therapeutic agents.

Recent studies highlight the growing demand for heterocyclic compounds like 852436-75-0, driven by their versatility in addressing challenges in precision medicine and sustainable agriculture. For instance, its triazolo-pyridazine scaffold aligns with trends in fragment-based drug design, a hot topic in AI-driven drug discovery. Searches for "triazolo-pyridazine derivatives" and "sulfanyl-acetamide applications" have surged, reflecting industry interest in novel chemotypes.

From a synthetic perspective, the compound's CAS No. 852436-75-0 serves as a critical identifier for researchers navigating chemical databases. Its IUPAC name, though complex, reveals key reactivity sites: the triazolo[4,3-b]pyridazine system may undergo electrophilic substitutions, while the acetamide linker offers opportunities for derivatization. Such features are frequently queried in platforms like Reaxys and SciFinder, where "pyridazine-based lead optimization" ranks among top search terms.

Environmental and toxicological profiles of 2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide remain under investigation, with preliminary data suggesting favorable biodegradability compared to traditional aromatic compounds. This aligns with the "green chemistry" movement, where searches for "eco-friendly heterocycles" have increased by 120% year-over-year. The compound's methoxy and ethoxy substituents may contribute to reduced persistence in ecosystems.

In material science, the π-conjugated system of this triazolo-pyridazine derivative shows promise for organic electronics. Its sulfanyl bridge could facilitate charge transport, making it relevant to searches for "small-molecule semiconductors." Researchers are particularly intrigued by its potential in OLED applications, where nitrogen-rich heterocycles often excel in luminescence efficiency.

Analytical characterization of CAS 852436-75-0 typically involves HPLC-MS and NMR spectroscopy, with the acetamide proton appearing as a distinctive singlet in 1H-NMR spectra. These techniques are frequently discussed in forums about "challenging heterocycle analysis," highlighting the compound's value as a case study for advanced analytical training.

Patent landscapes reveal increasing activity around triazolo[4,3-b]pyridazine derivatives, with 852436-75-0 cited in applications ranging from kinase inhibitors to photocatalysts. This correlates with search trends showing rising interest in "multi-target drug scaffolds" and "visible-light photocatalysis." The compound's redox-active properties further expand its utility in these domains.

As the pharmaceutical industry shifts toward fragment-based screening, the molecular weight (454.52 g/mol) and logP (predicted ~3.2) of this compound position it favorably for lead compound development. These physicochemical parameters are central to discussions about "beyond Rule of Five" molecules, a trending topic in computational chemistry circles.

Future research directions for 2-{3-(4-ethoxyphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}-N-(3-methoxyphenyl)acetamide may explore its structure-activity relationships through systematic SAR studies. With increasing searches for "scaffold hopping strategies," this compound's unique fused ring system offers ample opportunities for medicinal chemistry innovation while maintaining compliance with global regulatory frameworks.

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